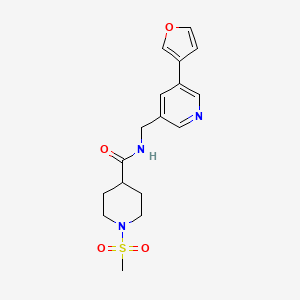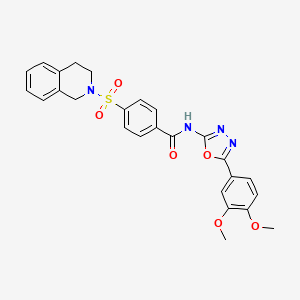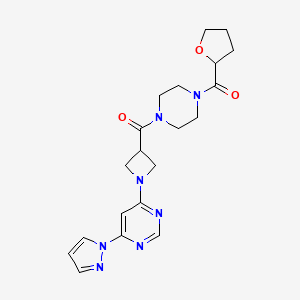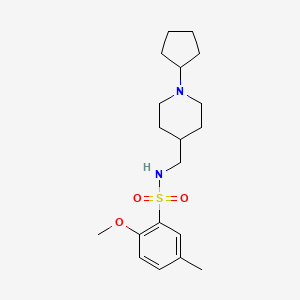![molecular formula C14H12O5 B2556262 5-[(2-Acetylphenoxy)methyl]-2-furoic acid CAS No. 1024322-96-0](/img/structure/B2556262.png)
5-[(2-Acetylphenoxy)methyl]-2-furoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“5-[(2-Acetylphenoxy)methyl]-2-furoic acid” is a chemical compound with the molecular formula C14H12O5 . It has a molecular weight of 260.25 . The compound is stored at a temperature of 28°C .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C14H12O5/c1-9(15)10-2-4-11(5-3-10)18-8-12-6-7-13(19-12)14(16)17/h2-7H,8H2,1H3,(H,16,17) . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
The compound has a density of 1.3±0.1 g/cm^3, a boiling point of 478.6±40.0 °C at 760 mmHg, and a flash point of 243.3±27.3 °C . It has 5 hydrogen bond acceptors, 1 hydrogen bond donor, and 5 freely rotating bonds . The compound has a polar surface area of 77 Å^2 and a molar refractivity of 66.7±0.3 cm^3 .Aplicaciones Científicas De Investigación
Chromatographic Analysis in Food Products
The compound 2-furoic acid, a related compound to 5-[(2-Acetylphenoxy)methyl]-2-furoic acid, has been utilized in chromatographic methods to analyze food products. For instance, a high-performance liquid chromatographic method has been developed to determine compounds including 2-furoic acid in honey and honeydew samples. This method involves solid-phase extraction and separation on a reversed-phase column, highlighting the importance of 2-furoic acid and its derivatives in analytical chemistry and food quality control (Nozal et al., 2001).
Biocatalysis and Sustainable Polymer Production
Significant attention has been given to the biocatalytic production of 2,5-furandicarboxylic acid (FDCA), a derivative of 2-furoic acid. FDCA is renowned for its potential applications as a sustainable substitute for petroleum-derived terephthalic acid in bio-based polymer production. Biocatalytic methods, including enzymatic catalysis and whole-cell catalysis, have been explored due to their advantages in terms of mild reaction conditions, cost-effectiveness, and environmental friendliness (Yuan et al., 2019).
Advancements in Catalysis
Advances have been made in the catalytic synthesis of FDCA from furoic acid, showcasing the transformation from C5 platform chemicals to C6 derivatives in biomass utilizations. This highlights the role of 2-furoic acid and its derivatives in the advancement of green chemistry and sustainable industrial processes (Zhang et al., 2017).
Molecular Transformations and Chemical Synthesis
The derivatives of 2-substituted 5-(1,2,3-thiadiazol-4-yl)-3-furoic acid undergo transformations under the action of bases, resulting in the formation of various compounds, which are essential in understanding chemical synthesis and molecular transformations (Maadadi et al., 2017).
Impact on Polymer and Fine Chemical Industries
Furan carboxylic acids, including derivatives of 2-furoic acid, serve as significant building blocks in the polymer and fine chemical industries. Strategies to improve the catalytic performances for the synthesis of various furan carboxylic acids have been explored, emphasizing the relevance of 2-furoic acid derivatives in industrial applications (Wen et al., 2020).
Propiedades
IUPAC Name |
5-[(2-acetylphenoxy)methyl]furan-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O5/c1-9(15)11-4-2-3-5-12(11)18-8-10-6-7-13(19-10)14(16)17/h2-7H,8H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFKPRWXGJAXWIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1OCC2=CC=C(O2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2556179.png)
![2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2556180.png)

![2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2556184.png)



![N-(2,3-dimethylphenyl)-4-[methyl(tetrahydrofurfuryl)sulfamoyl]benzamide](/img/structure/B2556189.png)

![5-[1-(6-Fluoroquinazolin-4-yl)azetidin-3-yl]-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2556195.png)



